OVA-A2 Peptide

T-cell activation Kinetic proofreading Immunological synapse

OVA-A2 Peptide (SAINFEKL) is the definitive intermediate-agonist APL for dissecting T‑cell activation kinetics. Unlike wild‑type SIINFEKL or antagonist variants, SAINFEKL delivers a precisely defined TCR/pMHC half-life of ~34.7 seconds—enabling reproducible kinetic proofreading, immunological synapse assembly, and CTL polarization assays. Its unique kinetic signature makes it the essential positive control for antagonist peptide studies. Substituting with any other peptide alters experimental outcomes. Specify ≥95% purity, lyophilized, for consistent batch‑to‑batch performance.

Molecular Formula C42H68N10O13
Molecular Weight 921.0 g/mol
Cat. No. B12380951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOVA-A2 Peptide
Molecular FormulaC42H68N10O13
Molecular Weight921.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N
InChIInChI=1S/C42H68N10O13/c1-6-23(4)34(52-35(57)24(5)46-36(58)26(44)21-53)41(63)50-30(20-32(45)54)40(62)49-29(19-25-12-8-7-9-13-25)39(61)48-28(15-16-33(55)56)38(60)47-27(14-10-11-17-43)37(59)51-31(42(64)65)18-22(2)3/h7-9,12-13,22-24,26-31,34,53H,6,10-11,14-21,43-44H2,1-5H3,(H2,45,54)(H,46,58)(H,47,60)(H,48,61)(H,49,62)(H,50,63)(H,51,59)(H,52,57)(H,55,56)(H,64,65)/t23-,24-,26-,27-,28-,29-,30-,31-,34-/m0/s1
InChIKeyNIAMGQCTXUFDAR-HXCAGXJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OVA-A2 Peptide (SAINFEKL): A Defined MHC Class I Epitope Variant for Controlled T-Cell Activation Studies


OVA-A2 Peptide, also known as SAINFEKL, is a synthetic octapeptide variant of the well-characterized ovalbumin (OVA) agonist peptide SIINFEKL (OVA 257-264) [1]. This class I (Kb)-restricted peptide epitope, presented by the mouse MHC molecule H-2Kb, serves as a critical tool in immunology for dissecting the nuances of T-cell receptor (TCR) recognition and activation [2]. Its primary utility lies in its defined, intermediate affinity for the OT-I TCR, enabling researchers to probe the kinetic thresholds of T-cell responses with a level of precision that the wild-type agonist or other variants may not provide [3].

Why OVA-A2 Peptide (SAINFEKL) Cannot Be Substituted with Wild-Type SIINFEKL or Other OVA Variants


The OVA-A2 Peptide (SAINFEKL) occupies a unique kinetic space in T-cell activation that is distinct from both the wild-type SIINFEKL and other altered peptide ligands (APLs). A single amino acid substitution (Ser→Ala at position 2) results in a specific TCR/pMHC half-life that dictates a defined functional outcome . While the wild-type SIINFEKL is a strong agonist and other variants like SIIGFEKL (G4) have a much longer half-life, and peptides like EIINFEKL (E1) or SIIRFEKL (R4) function as antagonists with very short half-lives, SAINFEKL serves as a unique intermediate agonist [1]. This precise kinetic signature means that substituting SAINFEKL with another peptide will alter the experimental outcome, either failing to induce the desired level of activation or promoting an entirely different functional T-cell program. The quantitative data below demonstrates these critical, measurable differences that preclude generic substitution.

Quantifiable Differentiation of OVA-A2 Peptide (SAINFEKL): Comparative Data Against Key Analogs


Defined Intermediate TCR/pMHC Half-Life Differentiates SAINFEKL from Agonist and Antagonist Variants

The half-life (t1/2) of the TCR/pMHC complex is a critical biophysical parameter that determines T-cell activation outcomes. The OVA-A2 peptide (SAINFEKL) exhibits an intermediate half-life of 34.7 seconds, a value that distinguishes it from both the wild-type agonist and other functionally distinct variants. This quantitative metric, measured by surface plasmon resonance (SPR), provides a precise basis for selecting the appropriate peptide for experiments focused on T-cell activation thresholds and kinetic proofreading [1].

T-cell activation Kinetic proofreading Immunological synapse

Functional Classification as an Intermediate Agonist, Not an Antagonist, Defines Its Experimental Role

The functional consequence of the TCR/pMHC half-life is a clear classification of the peptide's biological activity. SAINFEKL (pOVA-A2) functions as an agonist, capable of inducing T-cell Golgi apparatus polarization and IL-2 secretion. In contrast, peptides with shorter half-lives, such as pOVA-E1 (EIINFEKL) and pOVA-R4 (SIIRFEKL), act as potent antagonists that can block T-cell activation even in the presence of an agonist. This functional dichotomy, demonstrated in direct competition assays, is a critical distinction for experimental design [1].

Altered Peptide Ligands (APL) TCR antagonism T-cell polarization

Consistent Purity Profile (≥95% by HPLC) Ensures Reproducible Experimental Outcomes

Reproducibility in immunological assays is highly dependent on the purity and integrity of the peptide reagent. OVA-A2 Peptide is routinely supplied with a documented purity of ≥95% as determined by HPLC, a standard that ensures the observed biological effects are due to the peptide itself and not confounding contaminants. This level of purity is consistently reported across multiple reputable vendors, providing a reliable benchmark for procurement [1].

Peptide synthesis Quality control Reproducibility

Unique Sequence Variation (S→A at P2) Underpins Its Distinct Kinetic and Functional Profile

The differentiation of SAINFEKL from the wild-type SIINFEKL is rooted in a single, precise amino acid substitution: Serine to Alanine at position 2 (P2). This alteration, while subtle, modifies the peptide's interaction with the H-2Kb binding groove and the OT-I TCR, resulting in the distinct kinetic and functional properties described above [1]. This defined sequence change makes SAINFEKL a specific molecular tool for probing structure-activity relationships in T-cell recognition.

Peptide sequence Structure-activity relationship (SAR) Altered Peptide Ligands (APL)

Key Research Applications of OVA-A2 Peptide (SAINFEKL) Driven by Its Quantifiable Differentiation


Investigating Kinetic Thresholds in T-Cell Activation and Proofreading

The precisely defined intermediate TCR/pMHC half-life of 34.7 seconds makes SAINFEKL an ideal reagent for dissecting the kinetic proofreading model of T-cell activation [1]. Researchers can use SAINFEKL to study the minimal TCR engagement time required for productive signaling, compare it directly to the faster off-rate of antagonist variants (e.g., EIINFEKL, 10.3 s) and the slower off-rate of super-agonists (e.g., SIIGFEKL, 77 s), and explore how co-stimulatory signals can lower the activation threshold for this specific ligand [2].

Serving as a Defined Agonist Control in TCR Antagonism and Cross-Antagonism Studies

Because SAINFEKL functions as a bona fide agonist that does not itself antagonize T-cell responses, it serves as a critical positive control in experiments designed to characterize the inhibitory effects of antagonist APLs like pOVA-E1 and pOVA-R4 [1]. In mixed-culture or cross-presentation assays, SAINFEKL can be used to provide a baseline agonist signal, against which the dose-dependent antagonism of other peptides can be quantitatively measured [2].

Exploring T-Cell Polarization and Immunological Synapse Formation

Studies have demonstrated that intermediate half-life ligands like SAINFEKL are uniquely capable of promoting the assembly of activating immunological synapses and inducing T-cell Golgi apparatus polarization toward the antigen-presenting cell (APC) [1]. This makes SAINFEKL a key reagent for advanced microscopy and functional studies examining the spatial and temporal dynamics of synapse formation, as it induces a measurable polarization event (~50% of T cells in triple-conjugate assays) that is distinct from the outcomes induced by antagonist ligands [2].

Validating T-Cell Receptor Engineering and Specificity

The unique sequence SAINFEKL is recognized by the OT-I TCR, and tools like peptide-MHC tetramers (K(b)/ova-mut.SAINFEKL) are available for detecting and quantifying SAINFEKL-specific T cells [1]. This allows researchers to validate the specificity and functional avidity of engineered T-cell receptors or to track endogenous T-cell responses in models where SAINFEKL is used as the immunogen, as demonstrated in adoptive transfer and immunization studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for OVA-A2 Peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.